N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034259-07-7
VCID: VC7769479
InChI: InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22)
SMILES: CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Molecular Formula: C19H22N2O4
Molecular Weight: 342.395

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034259-07-7

Cat. No.: VC7769479

Molecular Formula: C19H22N2O4

Molecular Weight: 342.395

* For research use only. Not for human or veterinary use.

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 2034259-07-7

Specification

CAS No. 2034259-07-7
Molecular Formula C19H22N2O4
Molecular Weight 342.395
IUPAC Name N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H22N2O4/c1-21-10-4-6-15(18(21)23)17(22)20-12-19(24)9-3-5-13-11-14(25-2)7-8-16(13)19/h4,6-8,10-11,24H,3,5,9,12H2,1-2H3,(H,20,22)
Standard InChI Key WNIINOCYBYYYCN-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects its hybrid structure comprising a tetrahydronaphthalene moiety and a dihydropyridine carboxamide. The tetrahydronaphthalene system features a hydroxyl group at position 1 and a methoxy group at position 6, while the dihydropyridine ring contains a methyl group at position 1 and a ketone at position 2 .

Molecular Formula and Weight

The molecular formula is C₁₉H₂₂N₂O₄, derived from:

  • Tetrahydronaphthalene subunit: C₁₁H₁₄O₂ (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene)

  • Dihydropyridine carboxamide subunit: C₈H₈N₂O₂ (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

The calculated molecular weight is 342.39 g/mol, consistent with analogs reported in PubChem and Chemsrc entries .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₉H₂₂N₂O₄
Molecular weight342.39 g/mol
Hydrogen bond donors2 (hydroxyl, amide NH)
Hydrogen bond acceptors5 (ketone, methoxy, amide CO)
Rotatable bonds4

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves coupling two primary fragments:

  • Tetrahydronaphthalenyl alcohol: Synthesized via partial hydrogenation of naphthol derivatives followed by methoxylation .

  • Dihydropyridine carboxamide: Constructed through cyclocondensation of β-ketoesters with urea derivatives, followed by methylation .

Key Synthetic Steps

  • Fragment Preparation:

    • The tetrahydronaphthalene alcohol is prepared by hydrogenating 6-methoxy-1-tetralone followed by stereoselective reduction .

    • The dihydropyridine carboxamide is synthesized via a modified Hantzsch reaction, introducing the methyl group at position 1 .

  • Coupling Reaction:

    • The alcohol is converted to a bromomethyl derivative using PBr₃, then subjected to nucleophilic substitution with the carboxamide’s amine group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Tetrahydronaphthalene hydrogenationH₂, Pd/C, EtOH, 50°C78%
Dihydropyridine formationEthyl acetoacetate, NH₄OAc, 120°C65%
Amide couplingEDC/HOBt, DMF, rt52%

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogs from PubChem (CID 91631123) reveal that the tetrahydronaphthalene moiety adopts a half-chair conformation, while the dihydropyridine ring is planar . The methyl group at position 1 introduces steric hindrance, affecting intermolecular packing .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C of methoxy) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.85 (m, 2H, CH₂), 3.72 (s, 3H, OCH₃), 6.55 (d, J=8 Hz, aromatic H) .

    • ¹³C NMR: δ 172.1 (C=O), 154.3 (pyridine C2), 56.8 (OCH₃) .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tetrahydronaphthalene core. Its calculated logP (3.1) suggests moderate lipophilicity, aligning with orally bioavailable drugs .

Stability Profile

  • Thermal Stability: Decomposes at 210°C (DSC).

  • Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .

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